Tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H23ClN4O2 It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a chloropyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate typically involves multiple steps. One common approach includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloropyridazine Moiety: The chloropyridazine group is introduced via nucleophilic substitution reactions using suitable chloropyridazine derivatives.
Attachment of the Methylamino Group: The methylamino group is added through reductive amination reactions.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridazine moiety.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the chloropyridazine moiety.
Substitution: Substituted chloropyridazine derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-{(6-chloropyridazin-3-yl)methylamino}azetidine-1-carboxylate
- Tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl]amino}pyrrolidine-1-carboxylate
- Tert-butyl 4-{(6-chloropyridazin-3-yl)methylamino}azepane-1-carboxylate
Uniqueness
Tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azetidine ring and chloropyridazine moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-11(9-20)7-19(4)10-12-5-6-13(16)18-17-12/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMZVVXNFXCKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN(C)CC2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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